3-(2-Propenyl)benzoic acid
CAS No.: 1077-07-2
Cat. No.: VC21009104
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1077-07-2 |
---|---|
Molecular Formula | C10H10O2 |
Molecular Weight | 162.18 g/mol |
IUPAC Name | 3-prop-2-enylbenzoic acid |
Standard InChI | InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12) |
Standard InChI Key | NJACFYHMOFEZDU-UHFFFAOYSA-N |
SMILES | C=CCC1=CC(=CC=C1)C(=O)O |
Canonical SMILES | C=CCC1=CC(=CC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(2-Propenyl)benzoic acid consists of a benzene ring with a carboxylic acid group (–COOH) at position 1 and a propenyl (–CH₂–CH=CH₂) substituent at position 3. The conjugated system formed by the aromatic ring and the allyl group contributes to its reactivity in electrophilic substitution and addition reactions. Spectroscopic data, including NMR and IR, confirm the planar geometry of the benzene ring and the sp² hybridization of the propenyl double bond .
Table 1: Fundamental Physicochemical Properties
Synthetic Methodologies
Direct Alkylation of Benzoic Acid Derivatives
A common route involves Friedel-Crafts alkylation, where benzoic acid reacts with allyl bromide in the presence of Lewis acids like AlCl₃. This method yields moderate regioselectivity due to the directing effects of the –COOH group.
Table 2: Representative Synthetic Conditions
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Friedel-Crafts Alkylation | AlCl₃, allyl bromide, 80°C | 45–50 | |
Metal-Mediated Coupling | Pd(OAc)₂, DMF, 100°C | 60–65 |
Industrial and Pharmaceutical Applications
Flavor and Fragrance Industry
The methyl ester derivative, methyl 2-propenyl benzoate, is widely used as a flavoring agent due to its sweet, fruity aroma. While the free acid itself is less volatile, esterification enhances its utility in perfumery and food additives.
Mechanistic Insights and Reactivity
Electrophilic Substitution
The electron-withdrawing –COOH group directs incoming electrophiles to the meta and para positions. Halogenation experiments reveal preferential bromination at the 5-position of the benzene ring, adjacent to the propenyl substituent .
Thermal Stability and Decomposition
Thermogravimetric analysis indicates decomposition above 200°C, releasing CO₂ and forming allylbenzene derivatives. This behavior necessitates careful handling in high-temperature applications.
Emerging Research Directions
Polymer Chemistry
The propenyl group’s unsaturated bond enables radical polymerization or thiol-ene click chemistry. Copolymers incorporating 3-(2-Propenyl)benzoic acid exhibit enhanced thermal stability, with potential uses in coatings and adhesives .
Catalysis
Palladium-catalyzed cross-coupling reactions exploit the allylic C–H bonds for forming carbon–heteroatom bonds. Recent work demonstrates Suzuki-Miyaura couplings with aryl boronic acids, yielding biaryl derivatives .
Challenges and Future Prospects
Despite its promise, challenges persist in optimizing synthetic yields and exploring biological activity. Future studies should prioritize:
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